Isobutyl cyanoformate

Description

Properties

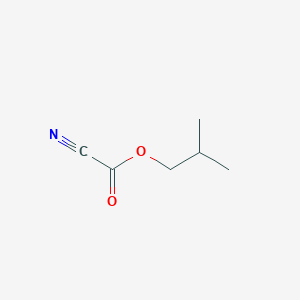

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

2-methylpropyl cyanoformate |

InChI |

InChI=1S/C6H9NO2/c1-5(2)4-9-6(8)3-7/h5H,4H2,1-2H3 |

InChI Key |

POLNWDMPWGSTFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C#N |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

Isobutyl cyanoformate has gained prominence as a reagent in synthetic organic chemistry due to its ability to participate in diverse chemical reactions.

1.1. Palladium-Catalyzed Reactions

One notable application is in palladium-catalyzed three-component coupling reactions. This compound reacts with arynes and isocyanides to produce cyano-substituted iminoisobenzofurans and α-iminonitriles. This method allows for the formation of complex structures that are difficult to achieve through traditional synthetic routes. The reaction conditions can be optimized to yield products in moderate to good yields, demonstrating the utility of this compound in generating structurally diverse compounds .

1.2. Chemo-Selective Reactions

this compound has also been employed in chemo-selective addition reactions, particularly with organorhodium intermediates. This method facilitates the incorporation of nitrogen atoms into isoindole skeletons, which are valuable in materials science due to their photophysical properties .

Medicinal Chemistry Applications

The compound's reactivity extends into medicinal chemistry, where it is used to synthesize potential therapeutic agents.

2.1. Synthesis of Anticancer Compounds

Research has demonstrated that derivatives of this compound can lead to the development of novel anticancer agents. For instance, a series of isaindigotone derivatives, synthesized using this compound as a key intermediate, exhibited significant cytotoxic activities against various cancer cell lines, including gastric cancer . These derivatives were shown to disrupt critical cellular pathways, indicating their potential as effective cancer therapies.

2.2. Development of New Reagents

this compound has been utilized to create highly reactive intermediates that can be further modified for drug development. For example, the synthesis of N-methoxy-N-methylcyanoformamide from trimethylsilyl cyanide illustrates how derivatives can enhance reactivity and facilitate the creation of new pharmacological agents .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Isoindole Synthesis

In a study focused on synthesizing isoindoles, this compound was used to incorporate nitrogen atoms into the structure through chemo-selective addition reactions involving organorhodium intermediates. The resulting isoindoles demonstrated promising photophysical properties suitable for applications in fluorescence and electroluminescence .

Case Study 2: Anticancer Activity

A series of isaindigotone derivatives synthesized using this compound were evaluated for their anticancer activity against human gastric cancer cell lines. The study revealed that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like cisplatin, indicating their potential as novel cancer treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyanoformates

2.1 Ethyl Cyanoformate

- Molecular formula : C₄H₅O₂N.

- Spectral data :

- Reactivity: Undergoes photolysis to form oxetanes with alkenes, unlike isobutyl cyanoformate, which lacks documented photolytic products .

2.2 Methyl Cyanoformate

- Molecular formula : C₃H₃O₂N.

- Spectral data :

- Toxicity : Documented toxic effects in industrial settings .

2.3 n-Butyl Cyanoformate

- Molecular formula : C₆H₉O₂N.

- Spectral data :

- Synthesis yield: Not explicitly reported, but the method mirrors isobutyl’s 94% yield .

2.4 2,2,2-Trichloroethyl Cyanoformate

- Molecular formula : C₄H₉Cl₃O₂N.

- Spectral data :

- Applications : Likely used in specialty reactions due to electron-withdrawing trichloroethyl group.

Functional Comparison

3.1 Thermal Stability

- Ethyl cyanoformate: Stable under standard conditions but decomposes photolytically .

3.3 Stability in Solution

- Cyanoformate anion ([NCCO₂]⁻): Stabilized in low-dielectric environments (e.g., enzyme active sites), but decomposes in aqueous media to release toxic cyanide . This behavior is likely shared across cyanoformates, impacting their handling in biological systems.

Data Tables

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C/mmHg) | IR C≡N/C=O (cm⁻¹) | Key NMR Shifts (δ) |

|---|---|---|---|---|---|

| This compound | C₆H₉O₂N | 127.14 | 52–53 (20) | 2250/1750 | 4.1 (m), 2.1 (d), 1.0 (t) |

| Ethyl cyanoformate | C₄H₅O₂N | 99.09 | Not reported | 2250/1750 | 4.4 (t), 1.4 (t) |

| Methyl cyanoformate | C₃H₃O₂N | 85.06 | Not reported | 2250/1750 | <4.0 (s) |

| n-Butyl cyanoformate | C₆H₉O₂N | 127.14 | Not reported | 2250/1750 | 4.4 (t), 1.7–1.0 (m) |

| 2,2,2-Trichloroethyl | C₄H₉Cl₃O₂N | 202.47 | Not reported | 2250/1760 | 4.75 (s) |

Key Research Findings

- Synthesis efficiency: this compound achieves 94% yield via phase-transfer catalysis, a method applicable to other cyanoformates .

- Structural effects : Bulky alkyl groups (e.g., isobutyl) may reduce reactivity in Diels-Alder reactions compared to phenyl derivatives .

- Toxicity profile: Methyl cyanoformate’s documented toxicity suggests similar hazards for isobutyl, though specific studies are lacking .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing isobutyl cyanoformate, and how can reaction efficiency be validated experimentally?

- Methodology : this compound is synthesized via nucleophilic substitution using isobutyl chloroformate and potassium cyanide in methylene chloride, catalyzed by 18-crown-6 ether. Reaction progress is monitored by infrared (IR) spectroscopy (disappearance of the 1790 cm⁻¹ chloroformate C=O peak and emergence of 2250 cm⁻¹ C≡N and 1750 cm⁻¹ C=O cyanoformate bands) or gas chromatography (GC). Yield optimization (up to 94%) requires precise stoichiometry and inert conditions .

- Validation : Confirm purity via GC retention time comparisons and elemental analysis (e.g., C: 56.68%, H: 7.14%). Reproducibility requires strict control of reaction time (~4 hours) and distillation conditions (52–53°C at 20 mm Hg) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

- Methodology : Use IR spectroscopy to identify functional groups (C≡N at 2250 cm⁻¹, C=O at 1750 cm⁻¹) and ¹H NMR to resolve structural features (e.g., δ 4.1 ppm for the isobutyl CH₂ group, δ 1.0 ppm for methyl protons). Compare spectral data to known analogs like methyl or ethyl cyanoformates .

- Data Interpretation : Ensure solvent effects are minimized (e.g., CCl₄ for NMR) and calibration against internal standards (tetramethylsilane). Discrepancies in peak splitting (e.g., J = 7 Hz for isobutyl protons) may indicate steric or electronic perturbations .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in carbon dioxide capture or catalytic applications?

- Methodology : Analyze the Lewis acid-base adduct nature of the cyanoformate anion (NCCO₂⁻) via X-ray crystallography and computational studies (e.g., DFT). The cyanide carbon donates electrons to CO₂, forming a stable adduct. Compare bond lengths and angles to computational models to assess CO₂-binding efficacy .

- Experimental Design : Use tetraphenylphosphonium salts to stabilize the anion for crystallographic studies. Evaluate CO₂ capture efficiency via gravimetric or spectroscopic methods under controlled humidity and temperature .

Q. What are the key challenges in reconciling contradictory spectral data for cyanoformate derivatives across studies?

- Data Contradiction Analysis : Variations in IR peak positions (e.g., C=O at 1750 cm⁻¹ vs. 1760 cm⁻¹ in trichloroethyl derivatives) may arise from solvent polarity or intermolecular interactions. Validate findings by cross-referencing multiple techniques (e.g., NMR coupling constants, elemental analysis) and replicating experiments under standardized conditions .

- Mitigation Strategies : Publish raw spectral data and experimental parameters (e.g., solvent, concentration) in supplementary materials to enable direct comparisons .

Q. How can computational chemistry guide the design of novel cyanoformate-based catalysts for sustainable chemistry?

- Methodology : Perform density functional theory (DFT) calculations to model transition states in cyanation reactions. For example, simulate the interaction between this compound and ruthenium catalysts to predict regioselectivity in C–H bond activation. Validate models against experimental kinetic data (e.g., turnover frequencies) .

- Parameterization : Include solvent effects (e.g., methanol polarity) and steric parameters (isobutyl group bulk) in simulations to improve accuracy .

Methodological and Reproducibility Considerations

Q. What protocols ensure safe handling and reproducibility in this compound synthesis?

- Safety Protocols : Conduct reactions in a fume hood with inert gas purging (N₂). Use Schlenk lines for air-sensitive steps and avoid exposure to moisture to prevent decomposition .

- Reproducibility : Document catalyst loading (e.g., 18-crown-6 ether at 0.02 mmol per 0.05 mol substrate) and distillation parameters. Share detailed procedural videos or stepwise logs in supplementary materials .

Q. How can researchers design experiments to explore structure-property relationships in cyanoformate derivatives?

- Experimental Design : Synthesize a homologous series (e.g., methyl, ethyl, isobutyl cyanoformates) and correlate substituent effects (e.g., electron-withdrawing groups) with spectroscopic or reactivity trends. Use multivariate analysis to isolate steric vs. electronic contributions .

- Data Integration : Combine crystallographic data, spectroscopy, and computational results into a unified database for meta-analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.